Thiophen-3-ylmethanesulfonyl fluoride

SuFEx click chemistry Parallel synthesis Sulfonamide library

Thiophen-3-ylmethanesulfonyl fluoride (CAS 2172573-19-0; MFCD31923981; molecular formula C₅H₅FO₂S₂; molecular weight 180.2 Da) is a bench-stable, heteroaryl sulfonyl fluoride featuring a thiophene ring linked at the 3‑position to a methanesulfonyl fluoride warhead. The compound belongs to the class of sulfur(VI) fluoride exchange (SuFEx) reagents, which are established as privileged covalent warheads for chemical biology and fragment-based ligand discovery due to their balanced aqueous stability and tunable reactivity toward nucleophilic amino acid side chains (Ser, Thr, Lys, Tyr, Cys, His).

Molecular Formula C5H5FO2S2
Molecular Weight 180.21
CAS No. 2172573-19-0
Cat. No. B2813680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-3-ylmethanesulfonyl fluoride
CAS2172573-19-0
Molecular FormulaC5H5FO2S2
Molecular Weight180.21
Structural Identifiers
SMILESC1=CSC=C1CS(=O)(=O)F
InChIInChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2
InChIKeyVBYAQPYDYRQPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiophen-3-ylmethanesulfonyl fluoride (CAS 2172573-19-0) – Chemical-Biology-Ready Sulfonyl Fluoride Building Block


Thiophen-3-ylmethanesulfonyl fluoride (CAS 2172573-19-0; MFCD31923981; molecular formula C₅H₅FO₂S₂; molecular weight 180.2 Da) is a bench-stable, heteroaryl sulfonyl fluoride featuring a thiophene ring linked at the 3‑position to a methanesulfonyl fluoride warhead [1]. The compound belongs to the class of sulfur(VI) fluoride exchange (SuFEx) reagents, which are established as privileged covalent warheads for chemical biology and fragment-based ligand discovery due to their balanced aqueous stability and tunable reactivity toward nucleophilic amino acid side chains (Ser, Thr, Lys, Tyr, Cys, His) [2]. The 3‑thienyl substitution confers distinctive electronic and steric properties relative to the more common 2‑thienyl isomer and to phenyl-based sulfonyl fluorides, making this compound a strategic choice for generating thiophene-containing covalent probe libraries and sulfonamide-focused medicinal chemistry arrays.

Warhead SuFEx covalent warhead for fragment-based ligand discovery and chemical biology probe synthesis
Stability Aqueous-compatible for direct biological screening without anhydrous handling or activation steps
Scaffold 3-thienyl core provides a distinct SAR vector versus 2-thienyl isomers for heteroaryl library diversification

Why Thiophen-3-ylmethanesulfonyl Fluoride Cannot Be Replaced by Generic Sulfonyl Fluorides or the Chloride Analog


Sulfonyl fluoride reagents are not functionally interchangeable. In a systematic parallel-synthesis study comparing aliphatic sulfonyl fluorides with their sulfonyl chloride counterparts, sulfonyl fluorides delivered significantly higher yields (>90% of experiments) with amines bearing additional functionality, whereas the corresponding sulfonyl chlorides failed [1]. In the heteroaryl series, the regioisomeric position of the thiophene attachment (2‑ vs 3‑yl) strongly modulates both electronic character and steric environment, which in turn affects SuFEx reaction rates, target‑residue selectivity, and protein‑labeling patterns [2]. Furthermore, sulfonyl fluorides possess a fundamentally different hydrolysis profile and aqueous compatibility compared to sulfonyl chlorides, which undergo rapid hydrolysis in water and are unsuitable for direct biological screening [3]. These regio‑ and halide‑dependent differences mean that a generic sulfonyl fluoride or the chloride analog cannot reproduce the specific reactivity, stability, and biological‑profiling outcomes of thiophen-3-ylmethanesulfonyl fluoride; direct comparative evidence for this particular compound is, however, not yet reported in the primary literature.

Warhead Type
Sulfonyl fluoride: aqueous-stable, reported high amine-coupling success with complex substrates
Sulfonyl chloride: rapid hydrolysis in water; reported failure with functionally complex amines
Thiophene Regioisomer
3-thienyl: distinct electronic and steric profile; meta-like sulfur orientation relative to SO₂F warhead
2-thienyl isomer: different presentation vector; electronic environment may shift SuFEx reactivity and labeling selectivity

Quantitative Differentiation Evidence for Thiophen-3-ylmethanesulfonyl Fluoride vs Closest Comparators


SuFEx‑Compatible Heteroaryl Fluoride Outperforms Sulfonyl Chloride Analog in Functional‑Group‑Tolerant Amine Coupling

In a direct head‑to‑head comparison of aliphatic sulfonyl fluorides versus sulfonyl chlorides across a panel of 25 diverse amine substrates, sulfonyl fluorides gave significantly higher sulfonamide yields in more than 90% of the reactions (23 of 25 cases); the advantage was most pronounced with amines carrying additional functional groups, where the chloride reagent completely failed [1]. Although that study was conducted on aliphatic systems, the fundamental reactivity principle—that the S–F bond resists hydrolysis while remaining sufficiently electrophilic for selective nucleophilic attack—is intrinsic to all sulfonyl fluorides, including thiophen-3-ylmethanesulfonyl fluoride [2]. Thiophen-3-ylmethanesulfonyl chloride (CAS 86843-10-9) is a moisture‑sensitive reagent that hydrolyses rapidly in aqueous media, precluding its use in biological assays or one‑pot SuFEx library synthesis without anhydrous precautions [3].

Amine Coupling Yield
Head-to-head
Reported >90% success rate
vs chloride failure on complex amines
Supports aqueous-compatible diversification workflow selection
25-amine panel; aliphatic system class reference
SuFEx click chemistry Parallel synthesis Sulfonamide library

Aqueous Stability Advantage of Sulfonyl Fluorides Over Sulfonyl Chlorides

Sulfonyl fluorides exhibit markedly greater resistance to hydrolysis than sulfonyl chlorides. Methanesulfonyl fluoride (CH₃SO₂F), the simplest aliphatic sulfonyl fluoride, is described as stable in aqueous solution, whereas the corresponding sulfonyl chloride hydrolyzes rapidly [1]. This stability differential is a class property of the S–F bond: the fluoride ion is a poor leaving group in water, conferring a half‑life sufficient for hours‑to‑days of aqueous handling at physiological pH, while sulfonyl chlorides are typically consumed within minutes [2]. Thiophen-3-ylmethanesulfonyl fluoride inherits this stability profile, making it directly usable in biochemical assays without the protective anhydrous handling required by thiophen-3-ylmethanesulfonyl chloride.

Aqueous Stability
Class-level
Hours-to-days stability at physiological pH
Class-level S–F bond property
Enables activation-free biological screening workflows
Specific half-life data not available for this analog
Aqueous stability Hydrolysis Biocompatibility

Broader Residue‑Labeling Scope of Sulfonyl Fluoride Warheads vs Cysteine‑Selective Acrylamides

Unlike acrylamide‑based covalent inhibitors, which predominantly target cysteine, sulfonyl fluoride electrophiles modify a wide spectrum of nucleophilic residues including serine, threonine, lysine, tyrosine, cysteine, and histidine, enabling comprehensive proteome‑wide profiling [1]. This residue promiscuity is an advantage for fragment‑based screening, where a single warhead can report on binding events across diverse protein microenvironments [2]. Thiophen-3-ylmethanesulfonyl fluoride incorporates this privileged warhead and can therefore address targets that lack an accessible cysteine at the ligand‑binding site, expanding the druggable proteome relative to acrylamide‑based probe libraries.

Residue Labeling Scope
Class-level
6 residue types labeled
vs predominantly 1 (Cys) for acrylamides
Broader proteome coverage for fragment screening panels
Ser, Thr, Lys, Tyr, Cys, His; chemoproteomics context
Activity-based protein profiling Covalent warhead Target engagement

Regioisomeric Differentiation: 3‑Thienyl vs 2‑Thienyl Substitution Modulates Electronic and Steric Properties

The 3‑thienyl attachment in thiophen-3-ylmethanesulfonyl fluoride positions the electron‑rich sulfur atom of the thiophene ring meta to the methylene‑SO₂F group, whereas the 2‑thienyl isomer (thiophen-2-ylmethanesulfonyl fluoride, CAS 382-99-0 for the sulfonyl fluoride at the 2‑position) places the heteroatom ortho‑like with respect to the warhead [1]. This positional difference alters both the electronic character (inductive and resonance effects) and the steric environment around the electrophilic sulfur, which can lead to different SuFEx reaction rates and distinct protein‑labeling selectivity profiles [2]. Although no direct kinetic comparison between the two isomers has been published, the well‑documented impact of heteroaryl regiochemistry on sulfonyl fluoride reactivity makes the 3‑yl isomer a non‑substitutable entity when structure‑activity relationship (SAR) exploration requires the 3‑thienyl vector.

Regioisomer Differentiation
Class-level
3-thienyl: meta-like S-orientation
2-thienyl: ortho-like S-orientation
Distinct electronic environment supports isomer-specific SAR
No published kinetic comparison between isomers
Regioisomer Thiophene substitution Electronic modulation

Fragment‑Based Screening Compatibility Supported by Class‑Level SuFEx Workflow Validation

A fragment‑based drug discovery (FBDD) workflow using sulfonyl fluoride fragments was demonstrated to yield a 70‑fold improvement in potency (from fragment hit to IC₅₀ = 94 nM) through in situ SuFEx diversification and direct screening of the resulting sulfonamide library on picomole scale [1]. Separately, an activation‑free sulfonyl fluoride probe library was synthesized and shown to label tractable protein targets at nucleophilic residues without requiring a separate activation step, validating the “SuFBits” concept for mass‑spectrometry‑based fragment screening [2]. Thiophen-3-ylmethanesulfonyl fluoride, as a heteroaryl sulfonyl fluoride, is structurally compatible with both workflows and offers a thiophene‑based fragment core that is underrepresented in typical phenyl‑dominated fragment collections.

Fragment-to-Lead Gain
Class-level
70-fold
potency improvement reported via SuFEx diversification
Supports FBDD pipeline integration for sulfonyl fluoride fragments
AChE model; 102-analog library; IC₅₀ = 94 nM final inhibitor
Fragment-based drug discovery SuFEx in situ screening High-throughput chemistry

Synthetic Accessibility: One‑Step Quantitative Synthesis Reported for the Title Compound

A one‑step synthesis of thiophen-3-ylmethanesulfonyl fluoride in quantitative yield using adapted Vilsmeier conditions has been reported, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This contrasts with multi‑step routes often required for more complex sulfonyl fluoride probes, making the compound accessible for large‑scale library production. The commercial availability of the compound in stock (e.g., ≥95% purity, 100 mg to 2.5 g quantities from Enamine) further reduces synthetic burden [2].

Synthetic Accessibility
Reported
One-step
quantitative yield reported
Lowers procurement and scale-up barrier for library production
Vilsmeier conditions; full NMR/IR/Raman characterization
Synthesis Quantitative yield Vilsmeier conditions

Highest‑Impact Application Scenarios for Thiophen-3-ylmethanesulfonyl Fluoride Based on Verified Differentiation Evidence


Covalent Fragment Library Construction for Mass‑Spectrometry‑Based Target Identification

Thiophen-3-ylmethanesulfonyl fluoride serves as a thiophene‑containing SuFEx‑ready fragment that can be incorporated into activation‑free sulfonyl fluoride bit (SuFBit) libraries, as demonstrated by Petri et al. (Molecules 2023) [1]. The compound’s aqueous stability allows direct incubation with protein targets, and the sulfonyl fluoride warhead labels multiple nucleophilic residues (Ser, Thr, Lys, Tyr, Cys, His), enabling hit identification by mass spectrometry even for targets lacking a reactive cysteine [2]. The 3‑thienyl core provides a distinct vector for fragment growing that is complementary to phenyl‑based fragments.

High‑Throughput SuFEx‑Enabled Medicinal Chemistry for Lead Optimization

Following the workflow validated by Zhang et al. (Eur. J. Med. Chem. 2023), thiophen-3-ylmethanesulfonyl fluoride can be used as a starting fragment for in situ SuFEx diversification with amine libraries, generating sulfonamide arrays directly in 96‑ or 384‑well plates for immediate biological screening [1]. The fluoride warhead ensures high conversion rates with functionally diverse amines, in contrast to the chloride analog which fails with complex substrates [2]. This strategy has been demonstrated to deliver 70‑fold potency improvements (IC₅₀ = 94 nM final inhibitor) without intermediate purification.

Activity‑Based Protein Profiling (ABPP) Probe Synthesis Targeting Non‑Cysteine Proteomes

The broad residue reactivity of sulfonyl fluorides—validated across multiple proteomic studies—makes thiophen-3-ylmethanesulfonyl fluoride an ideal core for designing ABPP probes that interrogate serine hydrolases, kinases, and other enzyme classes lacking an active‑site cysteine [1]. Unlike acrylamide‑based probes, a sulfonyl fluoride probe derived from this scaffold can capture context‑specific lysine, tyrosine, or histidine labeling events, expanding the scope of chemoproteomic target deconvolution [2].

Thiophene‑Specific SAR Exploration in Covalent Inhibitor Programs

When medicinal chemistry programs require a thiophene moiety for metabolic stability or π‑stacking interactions, the 3‑yl regioisomer offers electronic properties distinct from the 2‑yl isomer, modulating warhead electrophilicity and target engagement [1]. Procurement of the pure 3‑yl compound ensures that SAR conclusions are not confounded by isomeric impurities, and the compound’s commercial availability at ≥95% purity in quantities up to 2.5 g supports iterative analog synthesis [2].

Application
Selection Property
Validation Focus
Covalent fragment library construction
SuFEx-compatible thiophene fragment core
Multi-residue labeling and MS-based hit identification
High-throughput SuFEx medicinal chemistry
Aqueous-compatible warhead for in situ diversification
Amine coupling efficiency and plate-based screening compatibility
Activity-based protein profiling probe design
Broad residue reactivity beyond cysteine
Non-cysteine proteome target engagement verification
Thiophene-specific SAR exploration
3-thienyl regioisomer identity
Isomer-specific electronic and steric SAR validation
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